Cas no 2872-72-2 (Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside)
2872-72-2 structure
Product Name:Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside
CAS-Nr.:2872-72-2
MF:C20H24O10
MW:424.398567199707
CID:270378
PubChem ID:102346
Update Time:2025-05-25
Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- b-D-Galactopyranoside, phenyl,tetraacetate (9CI)
- Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside
- [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-phenoxyoxan-2-yl]methyl acetate
- Phenyl-2,3,4,6-tetra
- PHENYL-2,3,4,6-TETRA-O-ACETYL-Β-D-GALACTOPYRANOSIDE,WHITE SOLID
- AC1L2SMM
- AC1Q60AW
- A-d-galactopyranoside
- AR-1L0398
- BTB11984
- EINECS 220-705-9
- HMS1661L17
- phenyl 2,3,4,6-tetra-o-acetyl-
- SureCN7694818
- 2872-72-2
- SCHEMBL7694818
- CCG-233247
- Phenyl-2,3,4,6-tetra-O-acetyl- beta -D-galactopyranoside
- Phenyl-2,3,4,6-tetra-O-acetyl-?-D-galactopyranoside
- DTXSID201225803
- Phenyl tetra-O-acetyl-beta-D-galactopyranoside
- [(2R, 3S, 4S, 5R, 6S)-3, 4, 5-triacetyloxy-6-phenoxyoxan-2-yl]methyl acetate
- NSC 173175
- Phenyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside
- W-202201
- PHENYL-2,3,4,6-TETRA-O-ACETYL-BETA-D-GALACTOPYRANOSIDE
- Phenyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside
- HPKPFIHCMIKXMU-LCWAXJCOSA-N
- beta-D-Galactopyranoside, phenyl, tetraacetate
- NS00049317
- Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside
- Phenyl 2,3,4,6-tetra-O-acetyl-I(2)-D-galactopyranoside
- Phenyl Tetra-O-acetyl-beta-D-galactopyranoside; NSC 173175;
-
- Inchi: 1S/C20H24O10/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(30-16)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17+,18+,19-,20-/m1/s1
- InChI-Schlüssel: HPKPFIHCMIKXMU-LCWAXJCOSA-N
- Lächelt: O1[C@H]([C@@H]([C@H]([C@H]([C@H]1COC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O)OC1C=CC=CC=1
Berechnete Eigenschaften
- Genaue Masse: 424.13700
- Monoisotopenmasse: 424.137
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 10
- Schwere Atomanzahl: 30
- Anzahl drehbarer Bindungen: 11
- Komplexität: 627
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topologische Polaroberfläche: 124A^2
Experimentelle Eigenschaften
- Dichte: 1.29
- Schmelzpunkt: 123-124 °C
- Siedepunkt: 491.4°Cat760mmHg
- Flammpunkt: 212°C
- Brechungsindex: 1.524
- PSA: 123.66000
- LogP: 1.14850
Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | P336800-10g |
Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside |
2872-72-2 | 10g |
$ 98.00 | 2023-09-06 | ||
| TRC | P336800-25g |
Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside |
2872-72-2 | 25g |
$ 161.00 | 2023-09-06 | ||
| TRC | P336800-50g |
Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside |
2872-72-2 | 50g |
$ 235.00 | 2022-06-03 | ||
| TRC | P336800-1g |
Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside |
2872-72-2 | 1g |
$ 58.00 | 2023-09-06 | ||
| TRC | P336800-10 g |
Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside |
2872-72-2 | 10g |
80.00 | 2021-07-19 | ||
| TRC | P336800-25 g |
Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside |
2872-72-2 | 25g |
130.00 | 2021-07-19 | ||
| TRC | P336800-50 g |
Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside |
2872-72-2 | 50g |
235.00 | 2021-07-19 | ||
| TRC | P336800-50000mg |
Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside |
2872-72-2 | 50g |
$287.00 | 2023-05-17 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-391651-1g |
Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside, |
2872-72-2 | 1g |
¥2256.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-391651-1 g |
Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside, |
2872-72-2 | 1g |
¥2,256.00 | 2023-07-10 |
Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside Verwandte Literatur
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
2872-72-2 (Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside) Verwandte Produkte
- 17042-40-9(4-Methoxyphenyl 2,3,4,6-tetra-O-Acetyl-α-D-mannopyranoside)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Empfohlene Lieferanten
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Reagenz
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz